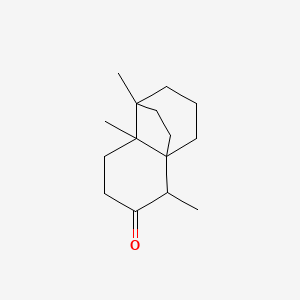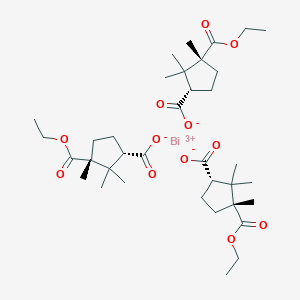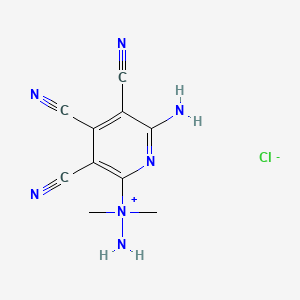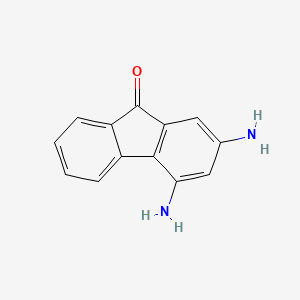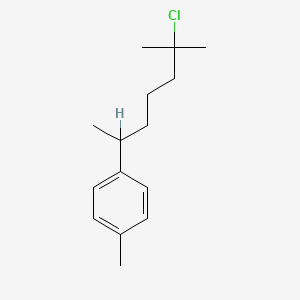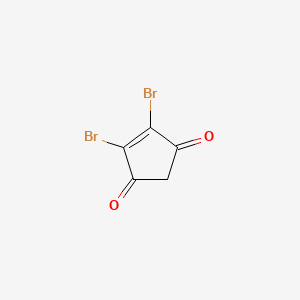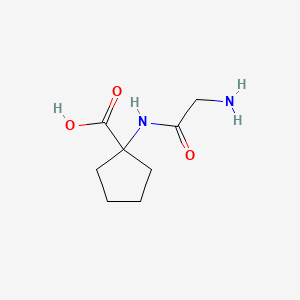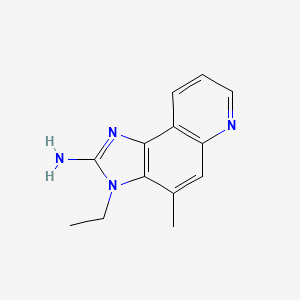
Castillene E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Castillene E involves several steps. One common synthetic route includes the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and acetophenone . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Castillene E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Castillene E has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer properties.
Industry: It is used in the development of new materials and as a natural additive in food and cosmetics.
Wirkmechanismus
The mechanism of action of Castillene E involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound can scavenge free radicals and inhibit the activity of pro-inflammatory enzymes, thereby exerting its antioxidant and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Castillene E can be compared with other chalcones such as apigeniflavan, castillene B, and epidistenin. These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its specific molecular structure, which contributes to its distinct biological properties .
Eigenschaften
CAS-Nummer |
126585-64-6 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-hydroxy-1-(4-hydroxy-1-benzofuran-5-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H14O4/c18-14(10-11-4-2-1-3-5-11)17(20)13-6-7-15-12(16(13)19)8-9-21-15/h1-9,14,18-19H,10H2 |
InChI-Schlüssel |
VRFVOPNFIDHBED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=C(C3=C(C=C2)OC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


